molecular formula C18H16F6N2O3 B11483260 N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide

Cat. No.: B11483260
M. Wt: 422.3 g/mol
InChI Key: UTOSSZZEDKJSDS-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide is a complex organic compound characterized by the presence of hexafluoro groups and methoxyphenyl groups. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns that are of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-methoxyaniline under controlled conditions to form an intermediate, which is then further reacted with 4-methoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity at different targets are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide is unique due to its combination of hexafluoro and methoxyphenyl groups, which confer specific chemical and physical properties not found in other similar compounds.

Properties

Molecular Formula

C18H16F6N2O3

Molecular Weight

422.3 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H16F6N2O3/c1-28-13-7-3-11(4-8-13)15(27)26-16(17(19,20)21,18(22,23)24)25-12-5-9-14(29-2)10-6-12/h3-10,25H,1-2H3,(H,26,27)

InChI Key

UTOSSZZEDKJSDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)OC

Origin of Product

United States

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